molecular formula C15H21N B11891090 2-Cyclopentyl-7-ethylindoline

2-Cyclopentyl-7-ethylindoline

Cat. No.: B11891090
M. Wt: 215.33 g/mol
InChI Key: ZCVPKNRCSBQZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-7-ethylindoline is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-7-ethylindoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would include cyclopentanone and 7-ethylindole .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-7-ethylindoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized indoline derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

2-Cyclopentyl-7-ethylindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-7-ethylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The indoline core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. The cyclopentyl and ethyl groups enhance its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 2-Cyclopentylindoline
  • 7-Ethylindoline
  • 2-Cyclopentyl-7-methylindoline

Comparison: 2-Cyclopentyl-7-ethylindoline is unique due to the presence of both cyclopentyl and ethyl groups, which confer distinct chemical and biological properties. Compared to 2-Cyclopentylindoline and 7-Ethylindoline, the dual substitution enhances its versatility in synthetic applications and its potential as a pharmacological agent .

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2-cyclopentyl-7-ethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H21N/c1-2-11-8-5-9-13-10-14(16-15(11)13)12-6-3-4-7-12/h5,8-9,12,14,16H,2-4,6-7,10H2,1H3

InChI Key

ZCVPKNRCSBQZLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1NC(C2)C3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.